2-Naphthalenecarboxamide, 1-hydroxy-N-methyl-
Description
1-Hydroxy-N-methyl-2-naphthalenecarboxamide (CAS: 62353-81-5) is a naphthalene-derived carboxamide with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is classified as a laboratory chemical and intermediate in synthetic chemistry . Regulatory documents indicate its listing on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacturing or import under the New Substances Notification Regulations .
The compound exhibits moderate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
Properties
IUPAC Name |
1-hydroxy-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGSEYGVSFBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886479 | |
| Record name | 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62353-81-5 | |
| Record name | 1-Hydroxy-N-methyl-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62353-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062353815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- (CAS No. 62353-81-5) is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The biological activity of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- is primarily attributed to its interaction with various cellular pathways. Studies indicate that this compound can influence:
- Cell Signaling : It modulates signaling pathways related to inflammation and cellular stress responses.
- Gene Expression : The compound has been shown to alter the expression of genes involved in inflammatory processes.
- Enzyme Activity : It can inhibit or activate specific enzymes that play critical roles in metabolic pathways.
The compound exhibits several biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under acidic and neutral conditions |
| Interaction with Proteins | Binds to specific target proteins affecting their function |
Cellular Effects
Research has demonstrated that 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- can exert various cellular effects:
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
- Oxidative Stress Modulation : The compound reduces oxidative stress markers, suggesting a protective role against cellular damage.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Inflammatory Response :
- Mechanistic Insights :
Pharmacokinetics
Understanding the pharmacokinetics of 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- is essential for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption post-administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion |
Therapeutic Applications
Given its biological activities, 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- has potential applications in:
- Anti-inflammatory Therapies : Targeting chronic inflammatory diseases.
- Antioxidant Treatments : Protecting against oxidative stress-related conditions.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include substituted 2-hydroxynaphthalene-1-carboxamides, where variations in the N-substituent influence physicochemical and biological behavior.
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substituent |
|---|---|---|---|---|
| 1-Hydroxy-N-methyl-2-naphthalenecarboxamide | C₁₂H₁₁NO₂ | 201.22 | Not reported | N-methyl |
| N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide | C₁₇H₁₂ClNO₂ | 297.74 | Not reported | 2-chlorophenyl |
| 2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide | C₁₈H₁₅NO₃ | 294.11 | 168–170 | 4-methoxyphenyl |
| N-(2-Fluorophenyl)-2-hydroxynaphthalene-1-carboxamide | C₁₇H₁₂FNO₂ | 278.12 | 150–152 | 2-fluorophenyl |
| N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide | C₁₇H₁₂N₂O₄ | 308.29 | Not reported | 2-nitrophenyl |
Key Observations :
Key Observations :
- Aryl-substituted analogs (e.g., 2-chlorophenyl, 2-nitrophenyl) exhibit potent antimicrobial activity, likely due to enhanced electron-deficient aromatic systems interacting with bacterial targets .
- The target compound’s N-methyl group may reduce bioactivity compared to analogs with aryl substituents, though direct comparisons are lacking due to insufficient data .
- Safety profiles differ significantly: The target compound’s GHS classification highlights moderate hazards, while analogs with antimicrobial activity show lower cytotoxicity .
Regulatory and Analytical Considerations
- Regulatory Status: 1-Hydroxy-N-methyl-2-naphthalenecarboxamide is subject to notification requirements under Canadian NDSL regulations, unlike many analogs .
- Analytical Challenges : Naphthalene derivatives require advanced techniques for metabolite quantification. Improved sample preparation and standardized methods are needed for accurate exposure assessment .
Preparation Methods
Amide Bond Formation via Carbodiimide Coupling Agents
One of the most common and effective methods for preparing naphthalenecarboxamide derivatives is the condensation of the corresponding carboxylic acid with an amine using carbodiimide coupling agents such as:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Carbonyldiimidazole (CDI)
These agents activate the carboxyl group to form an intermediate that reacts with the amine to form the amide bond under mild conditions, preserving sensitive substituents like the hydroxyl group at position 1.
| Parameter | Details |
|---|---|
| Solvent | Benzene, toluene, tetrahydrofuran, dioxane, dichloromethane, chloroform, or N,N-dimethylformamide |
| Temperature | Room temperature to mild heating (20-50 °C) |
| Base (optional) | Triethylamine, pyridine, or sodium hydroxide to neutralize acid byproducts |
| Catalyst | Carbodiimide coupling agent (EDC, DCC, or CDI) |
| Reaction time | Several hours to overnight |
This method is supported by patent literature describing the synthesis of naphthalene carboxamide derivatives with similar structural features, where the condensation reaction is catalyzed by EDC, DCC, or CDI in organic solvents with bases added as needed.
Use of N-Methylhydroxylamine as Amine Source
To introduce the N-methyl substitution on the amide nitrogen, N-methylhydroxylamine or its salts are reacted with the activated carboxylic acid intermediate. This reagent provides the N-methyl group directly on the amide nitrogen while maintaining the hydroxyl function on the nitrogen atom.
Purification Techniques
After synthesis, purification is generally achieved by:
- Extraction with suitable solvents.
- Recrystallization from solvents like ethanol or ethyl acetate.
- Column chromatography using silica gel or other stationary phases.
These steps ensure high purity of the final compound suitable for research or application.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Activation of acid | EDC, DCC, or CDI in organic solvent | Forms reactive intermediate for amide coupling |
| Amide coupling | N-methylhydroxylamine + base (triethylamine) | Introduces N-methyl amide functionality |
| Solvent | DCM, THF, toluene, DMF | Provides medium for reaction |
| Temperature | Room temp to 50 °C | Mild to prevent decomposition or side reactions |
| Reaction time | Several hours to overnight | Ensures complete conversion |
| Purification | Extraction, recrystallization, chromatography | Removes impurities, isolates pure compound |
Research Findings and Optimization
- The choice of coupling agent affects yield and purity; EDC is preferred for water-soluble byproducts.
- Solvent polarity influences reaction rate and selectivity; dichloromethane and tetrahydrofuran are commonly used.
- Base addition improves coupling efficiency by neutralizing acid byproducts.
- Reaction monitoring by TLC or HPLC is recommended to optimize time and prevent overreaction.
- Purification by recrystallization yields highly pure crystals suitable for analytical characterization.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 1-hydroxy-N-methyl-2-naphthalenecarboxamide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity in detecting hydroxylated and methylated derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical. Ensure calibration with certified reference standards and validate methods using spiked biological samples (e.g., plasma, liver homogenate) to account for matrix effects .
Q. How should researchers design toxicity studies for this compound?
- Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity testing. Use rodent models (rats/mice) with controlled exposure routes:
- Oral : Administer via gavage at doses of 10–500 mg/kg body weight.
- Inhalation : Use nebulized aerosols (particle size ≤5 µm) for pulmonary toxicity assessment.
- Dermal : Apply occlusive patches for 24-hour exposure.
Monitor systemic effects (hepatic, renal, hematological) using histopathology, serum biomarkers (ALT, creatinine), and complete blood counts. Include negative controls and dose-response groups .
Q. What are the stability considerations for storing 1-hydroxy-N-methyl-2-naphthalenecarboxamide?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions promote hydrolysis .
Advanced Research Questions
Q. How can contradictory data on hepatotoxicity between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic activation differences. Use primary hepatocytes or liver S9 fractions to simulate in vivo metabolism. Compare cytotoxicity (IC₅₀) in HepG2 cells versus in vivo liver enzyme elevation (e.g., ALT/AST). Incorporate metabolomic profiling to identify reactive intermediates (e.g., quinone metabolites) that may explain toxicity thresholds .
Q. What experimental strategies validate the compound’s proposed metabolic pathways?
- Methodological Answer : Administer ¹⁴C-labeled 1-hydroxy-N-methyl-2-naphthalenecarboxamide to rodents and collect urine/feces over 72 hours. Use liquid scintillation counting for radioactivity recovery. Identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites via LC-MSⁿ. Confirm enzyme involvement using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in microsomal incubations .
Q. How do structural modifications influence its receptor-binding affinity?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) with target proteins (e.g., aryl hydrocarbon receptor). Synthesize analogs with substitutions at the hydroxyl or methyl groups and assay binding via surface plasmon resonance (SPR) or fluorescence polarization. Correlate IC₅₀ values with computational binding scores to establish structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How to address conflicting reports on mutagenic potential?
- Methodological Answer : Conduct Ames tests (TA98 and TA100 strains ± metabolic activation) alongside mammalian cell assays (e.g., micronucleus test in CHO cells). If bacterial tests are negative but mammalian tests positive, investigate reactive oxygen species (ROS) generation via DCFH-DA fluorescence. Cross-validate with transcriptomic analysis (RNA-seq) of DNA repair genes (e.g., BRCA1, ATM) .
Methodological Notes
- Prioritize peer-reviewed toxicological profiles (e.g., ATSDR reports) over commercial databases.
- For synthesis, refer to validated protocols in journals like The Journal of Organic Chemistry or Toxicological Sciences, avoiding non-vetted sources.
- Always include positive/negative controls and replicate experiments to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
